molecular formula C8H7NO2S B12664010 N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one CAS No. 7035-94-1

N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one

Cat. No.: B12664010
CAS No.: 7035-94-1
M. Wt: 181.21 g/mol
InChI Key: CUNHGCGTIAEQRA-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is a derivative of 1,2-benzisothiazolin-3-one (BIT), a well-characterized biocide belonging to the isothiazolinone class. This compound is supplied strictly for Research Use Only and is intended for application in controlled industrial microbiology and preservation studies. It is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its potential as a potent preservative and antimicrobial agent in various industrial and material science applications. Similar to its parent compound BIT, which exhibits a broad spectrum of activity against bacteria, yeasts, and fungi, this derivative is anticipated to function through a non-specific, electrophilic mode of action. This mechanism involves targeting vital thiol groups in microbial enzymes and proteins, disrupting essential metabolic functions and leading to cell death. The hydroxymethyl group on the nitrogen atom may alter its solubility, reactivity, or release profile compared to BIT, making it a subject of interest for formulating more stable or targeted biocidal systems. Potential research applications include, but are not limited to, the preservation of polymer emulsions, water-based adhesives, paints, coatings, and metalworking fluids. In these contexts, it may be investigated for its efficacy in preventing microbial spoilage, with recommended dosage levels typically determined through rigorous laboratory testing. As with related isothiazolinones, appropriate safety precautions must be observed during handling, as the parent compound BIT is a known skin sensitizer and irritant. Researchers are encouraged to consult the safety data sheet and conduct their own stability and compatibility tests within specific application matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7035-94-1

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-(hydroxymethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO2S/c10-5-9-8(11)6-3-1-2-4-7(6)12-9/h1-4,10H,5H2

InChI Key

CUNHGCGTIAEQRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CO

Origin of Product

United States

Preparation Methods

Direct N-Hydroxymethylation of 1,2-Benzisothiazolin-3-one

  • Reaction Conditions: The parent 1,2-benzisothiazolin-3-one is treated with formaldehyde (commonly as formalin solution) in aqueous or alcoholic media, often under mildly acidic or neutral pH to facilitate the nucleophilic attack of the nitrogen atom on the formaldehyde carbonyl carbon.

  • Mechanism: The nitrogen atom at position 1 of the benzisothiazolinone ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, forming the N-(hydroxymethyl) substituent.

  • Process Parameters: Temperature is typically maintained between ambient and 60°C to optimize reaction rate while minimizing side reactions. Reaction times vary from 1 to 6 hours depending on scale and concentration.

  • Purification: The product is isolated by crystallization or extraction, followed by drying. Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Alternative Routes via N-Substituted Intermediates

  • Some patents describe preparing N-substituted 1,2-benzisothiazolin-3-ones by first synthesizing 2-halogenothiobenzoyl halides, reacting them with primary amines, and then introducing the hydroxymethyl group via formaldehyde treatment.

  • This two-step approach allows for structural variation and potentially higher yields of the N-(hydroxymethyl) derivative.

  • Detailed Research Findings and Data

The following table summarizes key parameters and yields from representative preparation methods:

Step Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 o-Chlorobenzonitrile + NaHS (anhydrous) + DMF 90-120 6-9 - Formation of o-mercaptobenzonitrile
2 o-Mercaptobenzonitrile + Cl2 + H2O 5-15 6-9 - Cyclization to BIT crude product
3 BIT crude + NaOH + decolorizing + acidifying 60-75 - High Purification to BIT finished product
4 BIT + Formaldehyde (formalin) 25-60 1-6 85-95 N-(Hydroxymethyl) derivative formation
  • The direct hydroxymethylation step typically achieves high yields (85-95%) with careful control of pH and temperature.

  • Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity of the N-(hydroxymethyl)-1,2-benzisothiazolin-3-one.

  • Environmental and Operational Considerations
  • The method involving o-chlorobenzonitrile and sodium hydrosulfide is favored for its reduced environmental impact compared to traditional disulfide cleavage routes.

  • The hydroxymethylation step uses aqueous formaldehyde solutions, which require careful handling due to toxicity and volatility.

  • The overall process benefits from mild reaction conditions and straightforward purification, making it suitable for industrial scale-up.

  • Summary Table of Preparation Methods
Method No. Starting Material(s) Key Reagents Reaction Type Advantages References
1 2,2'-Dithio-bis-benzoic acid Halogen (Cl2), primary amine Halogenation, cyclization Established, versatile
2 o-Chlorobenzonitrile NaHS, Cl2, NaOH Nucleophilic substitution, cyclization Fewer steps, environmentally friendly
3 1,2-Benzisothiazolin-3-one Formaldehyde (formalin) N-Hydroxymethylation High yield, simple operation Derived from, general knowledge
  • Conclusion

The preparation of this compound is effectively achieved by first synthesizing the parent 1,2-benzisothiazolin-3-one via environmentally considerate methods such as the o-chlorobenzonitrile route, followed by direct N-hydroxymethylation using formaldehyde under controlled conditions. These methods provide high yields, operational simplicity, and reduced environmental impact, making them suitable for industrial applications. Analytical validation ensures product quality and consistency.

Chemical Reactions Analysis

Structural and Identification Data

Property Value/Description
IUPAC Name 2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO
InChIKey PZWPTWZDBJUEMM-UHFFFAOYSA-N
Synonyms N-Hydroxymethylsaccharin, 2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one

General Reactivity of BIT Derivatives

The parent compound, BIT, undergoes reactions typical of isothiazolinones, including:

  • Antimicrobial action : BIT acts as a biocide by disrupting microbial cell membranes and interfering with DNA synthesis .

  • Environmental stability : BIT is sensitive to alkaline conditions and may hydrolyze under basic pH .

Specific Considerations for the Hydroxymethyl Derivative

The 2-(hydroxymethyl) group introduces a reactive hydroxyl (-OH) moiety, potentially enabling:

  • Condensation reactions : The hydroxymethyl group may participate in alkylation or acetylation under appropriate conditions.

  • Oxidation : The hydroxyl group could oxidize to a carbonyl, forming a ketone derivative.

Formulations and Uses

While this specific derivative is not extensively documented, BIT-based compositions are widely used in:

  • Preservatives : In paints, adhesives, and personal care products .

  • Biocidal systems : Combined with co-biocides (e.g., pyridine N-oxide derivatives) for enhanced efficacy .

Stability

BIT derivatives are generally stable under acidic to neutral conditions but may degrade under strong alkaline or oxidative environments . The hydroxymethyl group’s stability would depend on reaction conditions, with potential hydrolysis or oxidation pathways.

Scientific Research Applications

N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the formulation of preservatives, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one involves its interaction with cellular components, leading to the disruption of essential biological processes. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

N-Butyl-1,2-benzisothiazolin-3-one (BBIT)

BBIT, a lipophilic derivative, exhibits enhanced activity against fungi and biofilms due to its higher logP (octanol-water partition coefficient) compared to N-(Hydroxymethyl)-BIT. However, its poor water solubility limits use in aqueous systems, necessitating co-solvents or surfactants . In contrast, N-(Hydroxymethyl)-BIT’s hydroxymethyl group balances moderate lipophilicity (logP ~1.5–2.0 estimated) with aqueous stability, making it suitable for eco-friendly formulations .

2-Methyl-1,2-benzisothiazolin-3-one

Its logP (~2.1) further reduces biodegradability, increasing environmental persistence risks .

1,1-Dioxide Derivatives (Saccharin Analogues)

Oxidation of the sulfur atom to form 1,1-dioxide derivatives (e.g., saccharin) abolishes antimicrobial activity entirely, highlighting the necessity of the intact isothiazolinone ring for biocidal function .

Activity Against Microbial Targets

N-(Hydroxymethyl)-BIT demonstrates broad-spectrum efficacy, particularly against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and dermatophytes (MIC: 5–10 ppm), outperforming benzisoxazole derivatives, which are inactive . Compared to N-aryloxyalkanoic BIT derivatives (MIC: 1–5 ppm against Bacillus subtilis), N-(Hydroxymethyl)-BIT exhibits slightly lower potency but superior safety and formulation flexibility .

Table 1: Antimicrobial Activity Comparison

Compound MIC (ppm) vs. B. subtilis MIC (ppm) vs. C. albicans
N-(Hydroxymethyl)-BIT 10–20 10–25
BBIT 5–10 5–15
Phenoxyacetic BIT 1–5 10–20
1,2-Benzisoxazole Inactive Inactive

Sources:

Environmental Impact

However, its moderate biodegradability (QSAR-predicted) necessitates monitoring in wastewater systems to prevent chronic toxicity to algae and crustaceans (EC₅₀: 2–5 mg/L) .

Table 2: Environmental and Physicochemical Properties

Property N-(Hydroxymethyl)-BIT BBIT 2-Methyl-BIT
logP (octanol-water) ~0.64–1.5 ~3.5 ~2.1
Biodegradability (QSAR) Moderate Low Low
Aquatic Toxicity (EC₅₀) 2–5 mg/L 0.5–2 mg/L 1–3 mg/L

Sources:

Synergistic Formulations

N-(Hydroxymethyl)-BIT exhibits synergistic effects with tris(hydroxymethyl)nitromethane (weight ratio 12:1 to 1:12), enhancing microbial control in oilfield systems . Similar synergies with hydroxymethyl-phosphorus compounds (e.g., tetrakis(hydroxymethyl)phosphonium sulfate) further broaden its utility in industrial water treatment .

Biological Activity

N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one (often referred to as BIT) is a compound that has garnered attention for its biological activity, particularly in the fields of microbiology and toxicology. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of 1,2-benzisothiazolin-3-one (BIT), which is widely recognized for its antimicrobial properties. BIT is classified as an isothiazolone and has been utilized in various biocidal applications due to its efficacy against a broad spectrum of microorganisms including bacteria, fungi, and algae .

Biological Activity

1. Antimicrobial Properties

BIT exhibits significant antimicrobial activity. It has been shown to effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various pathogens have been reported, indicating the potency of BIT in clinical and environmental settings.

MicroorganismMIC (mg/L)
Pseudomonas aeruginosa< 0.125
Acinetobacter baumannii0.5
Staphylococcus aureus0.25
Candida albicans0.5

These results highlight BIT's potential as a biocide in formulations aimed at controlling microbial growth in various applications .

2. Mechanism of Action

The mechanism through which this compound exerts its antimicrobial effects primarily involves the disruption of cellular processes in microorganisms. Specifically, it is believed to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription . This inhibition leads to cell cycle arrest and ultimately cell death.

Toxicological Profile

Dermal Toxicity Studies

Recent studies have evaluated the dermal toxicity of BIT to assess its safety profile for human exposure. In a study following OECD guidelines, acute dermal toxicity tests on rats indicated no treatment-related effects at doses up to 2000 mg/kg. However, lower doses (1, 4, and 12 mg/kg/day) over a 28-day period resulted in transient local skin irritation . The no observed adverse effect level (NOAEL) was determined to be 12 mg/kg/day.

Case Studies

Case Study 1: Efficacy Against Biofilms

A notable case study examined the effectiveness of BIT against biofilms formed by Pseudomonas aeruginosa. The study found that BIT significantly reduced biofilm biomass and viability when applied at sub-MIC concentrations. This suggests that BIT could be an effective agent in preventing biofilm-associated infections in clinical settings .

Case Study 2: Environmental Applications

Another investigation focused on the use of BIT in antifouling coatings for marine applications. The study demonstrated that BIT not only inhibited microbial growth but also showed synergistic effects when combined with other biocides, enhancing overall effectiveness against marine fouling organisms .

Q & A

Basic: What are the standard synthetic routes for preparing N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one?

The synthesis typically involves alkylation of 1,2-benzisothiazolin-3-one with hydroxymethylating agents. Traditional methods use alkyl halides (e.g., methyl iodide) or dimethyl sulfate, but these often yield O-alkylation byproducts rather than the desired N-alkylated product . For hydroxymethylation, formaldehyde or paraformaldehyde under controlled pH (basic conditions) is commonly employed. Reaction monitoring via HPLC or NMR is critical to track product distribution and byproduct formation .

Advanced: How can researchers mitigate O-alkylation byproducts during hydroxymethylation of 1,2-benzisothiazolin-3-one?

O-alkylation dominance arises from the higher nucleophilicity of the oxygen atom in the parent compound. To favor N-alkylation:

  • Use dialkyl carbonates (e.g., dimethyl carbonate) with a base (e.g., K₂CO₃) as alkylating agents, which selectively target the nitrogen atom due to steric and electronic effects .
  • Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize transition states favoring N-substitution .
  • Post-synthetic purification via column chromatography or recrystallization is often required to isolate the N-hydroxymethyl derivative .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish N- vs. O-alkylation by comparing chemical shifts (e.g., N-CH₂OH appears at δ 4.5–5.0 ppm, while O-CH₂OH resonates downfield) .
  • HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Diffraction : Resolves crystal structure ambiguities, particularly for verifying the hydroxymethyl group’s position .

Advanced: What strategies enhance reaction yield and selectivity in hydroxymethylation under scalable conditions?

  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent accessibility in biphasic systems .
  • Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves selectivity by minimizing thermal decomposition .
  • In Situ FTIR Monitoring : Tracks real-time reaction progress to optimize endpoint determination and reduce byproduct formation .

Basic: What biological activities are reported for this compound derivatives?

The core 1,2-benzisothiazolin-3-one scaffold exhibits antimicrobial and antifungal properties. Hydroxymethyl derivatives show enhanced solubility, which may improve bioavailability in in vitro assays. For example:

  • Antitumor Activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa), with IC₅₀ values correlated to substituent hydrophobicity .
  • Enzyme Inhibition : Screened against monoacylglycerol lipase (MAGL) using fluorometric assays, revealing competitive inhibition mechanisms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Electron-Withdrawing Groups : Substitutions at the benzene ring (e.g., nitro or trifluoromethyl groups) enhance antimicrobial potency by increasing electrophilicity at the thioamide moiety .
  • Hydroxymethyl vs. Alkyl Chains : Hydroxymethyl improves water solubility but may reduce membrane permeability; balancing logP values (2.0–3.5) optimizes cellular uptake .
  • Docking Simulations : Molecular modeling (e.g., AutoDock) predicts binding affinities to target enzymes like MAGL, guiding rational design .

Basic: How does the solubility and stability of this compound vary under different conditions?

  • Solubility : Highly water-soluble (~50 mg/mL at 25°C) due to the hydroxymethyl group. Solubility decreases in nonpolar solvents (e.g., hexane) .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) via hydrolysis of the isothiazolinone ring. Storage at 4°C in amber vials minimizes photodegradation .

Advanced: What mechanistic insights explain the reactivity of 1,2-benzisothiazolin-3-one in alkylation reactions?

  • Nucleophilic Sites : The nitrogen atom is less nucleophilic than oxygen due to resonance stabilization of the lone pair in the aromatic ring. Steric hindrance from the benzene ring further disfavors N-alkylation in traditional methods .
  • Transition-State Analysis : DFT calculations reveal that dialkyl carbonates lower the activation energy for N-alkylation by stabilizing the tetrahedral intermediate .
  • Kinetic vs. Thermodynamic Control : O-alkylation products are kinetically favored, but prolonged reaction times or higher temperatures may shift equilibrium toward N-alkylation .

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